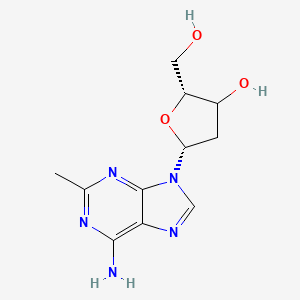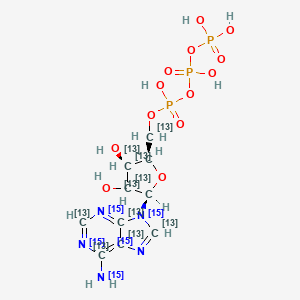
ATP-13C10,15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 involves the incorporation of 13C and 15N isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, which is then phosphorylated to produce this compound. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves large-scale synthesis of labeled adenosine followed by enzymatic phosphorylation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity and concentration .
Chemical Reactions Analysis
Types of Reactions
ATP-13C10,15N5 undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) in the presence of water.
Phosphorylation: ATP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in cellular respiration and photosynthesis.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes like ATPases.
Phosphorylation: Kinases and substrates requiring phosphorylation.
Oxidation-Reduction: Enzymes like oxidoreductases and coenzymes such as NADH.
Major Products Formed
Hydrolysis: ADP and Pi.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Reduced or oxidized forms of coenzymes and substrates.
Scientific Research Applications
ATP-13C10,15N5 is widely used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying cellular energy metabolism and signaling pathways.
Medicine: Used in research related to metabolic disorders and drug development.
Industry: Applied in the development of diagnostic tools and biochemical assays.
Mechanism of Action
ATP-13C10,15N5 functions similarly to natural ATP by providing energy for various biochemical processes. It acts as a substrate for enzymes involved in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial for cellular activities such as muscle contraction, protein synthesis, and signal transduction. The isotopic labeling allows researchers to track the metabolic fate of ATP in cells and tissues .
Comparison with Similar Compounds
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate (AMP-13C10,15N5)
- Adenosine-13C10,15N5 5′-diphosphate (ADP-13C10,15N5)
- Adenosine-13C10,15N5 (Ado-13C10,15N5)
Uniqueness
ATP-13C10,15N5 is unique due to its triphosphate structure, which is essential for its role in energy transfer and storage. The isotopic labeling with 13C and 15N makes it particularly valuable for tracing metabolic pathways and studying the dynamics of ATP in biological systems .
Properties
Molecular Formula |
C10H16N5O13P3 |
|---|---|
Molecular Weight |
522.08 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
ZKHQWZAMYRWXGA-GBFHFEKESA-N |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





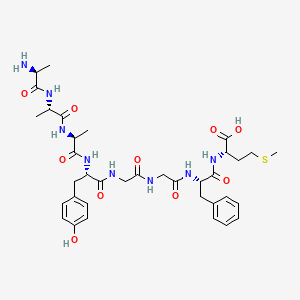

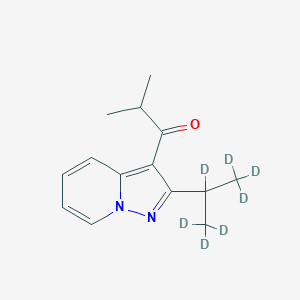

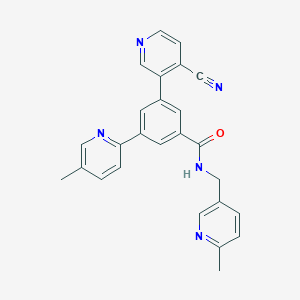

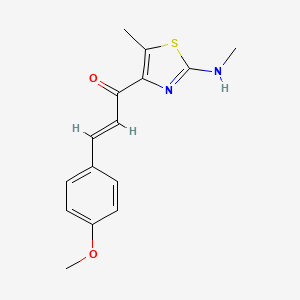


![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
